6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound features a pyrazolo[4,3-c]quinoline core with three distinct substituents:
- 1-(4-Methoxyphenyl): Aromatic ring with a para-methoxy group, which may modulate electronic effects and steric bulk.
- 3-(4-Methylphenyl): A hydrophobic substituent that could improve lipophilicity and membrane permeability.
While direct pharmacological data for this compound is absent in the provided evidence, its structural features align with pyrazoloquinoline derivatives known for anti-inflammatory, anticancer, and antiviral activities .
Propriétés
IUPAC Name |
6-methoxy-1-(4-methoxyphenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c1-16-7-9-17(10-8-16)23-21-15-26-24-20(5-4-6-22(24)30-3)25(21)28(27-23)18-11-13-19(29-2)14-12-18/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSMKVBRBPFUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Pyrazolo[4,3-c]Quinoline Derivatives
Structural and Functional Group Variations
The table below compares substituents and reported activities of structurally related compounds:
Key Observations:
Amino Groups (3-NH₂): Compounds like 2i and 2m with 3-amino substituents exhibit potent anti-inflammatory effects, likely due to hydrogen bonding with iNOS/COX-2 active sites .
Methoxy Positioning: The 6-methoxy group in the target compound and F7 (a pyrazolo[3,4-b]quinoline) may enhance electron density, affecting binding affinity or photophysical properties .
Hydrophobic Substituents : The 3-(4-methylphenyl) group in the target compound and 3-i-Pr in F7 highlight the role of lipophilic groups in optimizing pharmacokinetic profiles.
Anti-Inflammatory Activity Trends
- NO Production Inhibition: Derivatives with polar substituents (e.g., 4-hydroxyphenylamino in 2i) show submicromolar IC₅₀ values, comparable to the control 1400W . The target compound’s 4-methoxyphenyl group may offer moderate activity but requires empirical validation.
- COX-2 Selectivity: notes that quinoline derivatives with 4-methoxyphenyl groups (e.g., compound 4) exhibit COX-2 inhibition (IC₅₀ = 0.10 µM), suggesting the target’s 1-(4-methoxyphenyl) substituent could confer similar selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
